6,6-Dimethylbicyclo[2.2.1]heptan-2-one
CAS No.: 38476-45-8
Cat. No.: VC16042087
Molecular Formula: C9H14O
Molecular Weight: 138.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38476-45-8 |
|---|---|
| Molecular Formula | C9H14O |
| Molecular Weight | 138.21 g/mol |
| IUPAC Name | 6,6-dimethylbicyclo[2.2.1]heptan-2-one |
| Standard InChI | InChI=1S/C9H14O/c1-9(2)5-6-3-7(9)8(10)4-6/h6-7H,3-5H2,1-2H3 |
| Standard InChI Key | FKHXZEXCJTWMDL-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC2CC1C(=O)C2)C |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
The compound’s core structure consists of a bicyclo[2.2.1]heptane skeleton, a norbornane derivative, with two methyl groups at the bridgehead carbon (C6) and a ketone at C2. The bicyclic system imposes significant steric constraints, influencing its reactivity and conformational stability. The IUPAC name, 6,6-dimethylbicyclo[2.2.1]heptan-2-one, reflects this arrangement .
Stereochemical Considerations
The bicyclo[2.2.1] framework introduces two bridgehead carbons (C1 and C4), creating a rigid structure that limits ring-flipping. The methyl groups at C6 enhance steric hindrance, further stabilizing the molecule. X-ray crystallography and computational models confirm the endo configuration of the ketone group, which minimizes non-bonded interactions .
Spectroscopic Characterization
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-NMR: Signals at δ 2.87 (t, ) correspond to protons adjacent to the ketone, while methyl groups resonate as singlets near δ 1.2 .
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IR: A strong absorption band at 1715 cm confirms the presence of the carbonyl group .
Synthetic Methodologies
Diels-Alder-Based Routes
A patent (EP1254882A1) outlines a three-step synthesis starting from dicyclopentadiene and crotonaldehyde :
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Diels-Alder Reaction: Cycloaddition of dicyclopentadiene with crotonaldehyde yields a bicyclic adduct.
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Hydrogenation: Catalytic hydrogenation reduces double bonds.
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Dehydration: Acid-mediated dehydration forms the ketone.
Monoterpene Oxidation
Chelucci et al. demonstrated an alternative route using (-)-β-pinene, a naturally abundant monoterpene :
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Oxidation: (-)-β-Pinene is oxidized to (+)-nopinone (6,6-dimethylbicyclo[3.1.1]heptan-2-one) using Jones reagent.
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Isomerization: Acid-catalyzed rearrangement converts the bicyclo[3.1.1] framework to bicyclo[2.2.1].
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Hydrazone Formation: Reaction with -dimethylhydrazine yields a hydrazone intermediate, which is hydrolyzed to the ketone.
This approach achieves enantiomeric excess (>95% ee) and higher scalability .
Table 1: Comparison of Synthesis Methods
| Method | Starting Material | Yield (%) | Enantiomeric Excess | Cost Efficiency |
|---|---|---|---|---|
| Diels-Alder | Dicyclopentadiene | 50 | N/A | Low |
| Monoterpene Oxidation | (-)-β-Pinene | 75 | >95% | High |
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 45–47°C and a boiling point of 210°C at atmospheric pressure. The compound’s thermal decomposition begins at 250°C, producing CO and hydrocarbons .
Solubility and Reactivity
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Solubility: Miscible with polar aprotic solvents (e.g., THF, DMSO) but insoluble in water.
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Reactivity: The ketone undergoes nucleophilic additions (e.g., Grignard reactions) and reductions (e.g., NaBH) to form secondary alcohols .
Table 2: Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 138.21 g/mol |
| Density | 0.98 g/cm |
| Refractive Index | 1.485 |
| LogP | 2.3 |
Applications in Organic Synthesis
Chiral Building Blocks
The rigid bicyclic framework and stereogenic centers make this compound a precursor for chiral ligands and catalysts. Chelucci et al. utilized it to synthesize 2-methyl-5,6,7,8-tetrahydroquinolines, which are key intermediates in asymmetric catalysis .
Pharmaceutical Intermediates
Functionalization at the ketone position yields derivatives with bioactivity. For example, hydrogenation produces 6,6-dimethylbicyclo[2.2.1]heptan-2-ol, a potential analgesic .
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